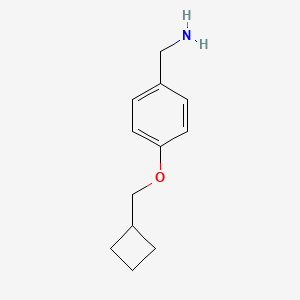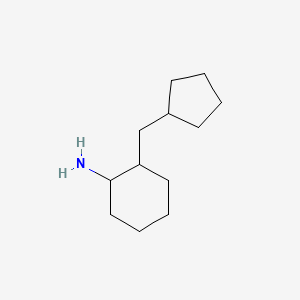
2-(Cyclopentylmethyl)cyclohexan-1-amine
Descripción general
Descripción
2-(Cyclopentylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H23N . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 2-(Cyclopentylmethyl)cyclohexan-1-amine are not available in the search results, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate . The synthesis involves five steps, including the reaction of cyclohexanone with a reagent, dehydration in the presence of an acidic ionic liquid, oxidation by potassium permanganate, imination with methyl amine, and finally, rearrangement of the obtained imine at elevated temperature .Molecular Structure Analysis
The molecular structure of 2-(Cyclopentylmethyl)cyclohexan-1-amine can be represented by the SMILES notation: C1CCC(C1)CC2CCCCC2N . The InChI key is VGKVSISPFMJALL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(Cyclopentylmethyl)cyclohexan-1-amine has a molecular weight of 181.32 . It appears as a liquid at room temperature .Aplicaciones Científicas De Investigación
1. Resolution and Optical Rotation
In a study by Nohira, Ehara, & Miyashita (1970), optically active trans-2-aminocyclohexanecarboxylic acids were prepared, leading to the development of active trans-1,2-disubstituted cyclohexanes. This included the study of amine-nitrous acid reactions of cyclohexylamines to produce hydroxy compounds.
2. Ring-opening Cyclization
Nambu, Fukumoto, Hirota, & Yakura (2014) explored ring-opening cyclization with primary amines. This process enables efficient access to 2-substituted tetrahydroindol-4-ones, demonstrating the utility of cyclohexan-1-amines in synthesizing indole derivatives.
3. α-Carbon Amination
Huang et al. (2019) developed a method for α-carbon amination of chloroaldehydes, using cyclohexadiene-1,2-diimines as reagents. This facilitated the synthesis of optically enriched dihydroquinoxalines, highlighting the role of cyclohexan-1-amines in creating bioactive molecules.
4. Annulation Chemistry
A study by Glass, Higgins, & Hunt (2019) on tandem Michael addition-enamine formation showed that 2-(but-2-enoyl)cyclohexan-1-one with primary amines affords hexahydroquinolin-4(1H)-ones, showcasing the utility in annulation reactions.
5. Intramolecular Bromo-Amination
Fujioka, Murai, Ohba, Hirose, & Kita (2006) described the intramolecular bromo-amination of cyclohexadiene aminal, leading to the asymmetric synthesis of (-)-gamma-lycorane, a method demonstrating the distinct reactivity of cyclohexan-1-amines.
6. Synthesis of Cyclohexane-1,2-diamines
Tsygankov et al. (2016) synthesized N,N′-dialkylated derivatives of cyclohexane-1,2-diamine, using them as asymmetric ligands and organocatalysts for alcohol synthesis, illustrating the role in catalysis and ligand formation.
7. Aromatization Reactions
Hegde, Kassim, & Kennedy (2001) explored aromatization reactions with cyclohexenones and cyclohexadien-1-amines, leading to the formation of N-alkyl-2-iodoanilines and 2-iodophenols, highlighting the reactivity in synthesizing iodinated aromatic compounds.
8. Radical Transfer Hydroamination
Guin, Mück-Lichtenfeld, Grimme, & Studer (2007) reported on radical transfer hydroamination with aminated cyclohexadienes, a method yielding various 1-aminated-2,5-cyclohexadienes and demonstrating the reactivity in radical-based synthetic processes.
9. Synthesis of LED Light Photoinitiator
Li, Hao, Zhong, Tang, Nie, & Zhu (2019) synthesized a furan derivative photoinitiator for 3D printing, using cyclohexan-1-one, indicating the application in advanced material synthesis.
10. Electrophilic Aminations with Oxaziridines
Andreae & Schmitz (1991) discussed electrophilic aminations with oxaziridines, demonstrating the synthesis of various amine derivatives, including those related to cyclohexane structures.
Propiedades
IUPAC Name |
2-(cyclopentylmethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h10-12H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKVSISPFMJALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylmethyl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)
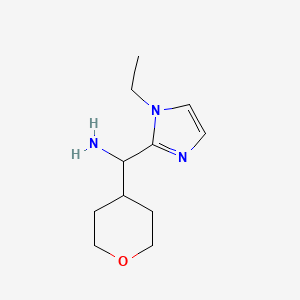
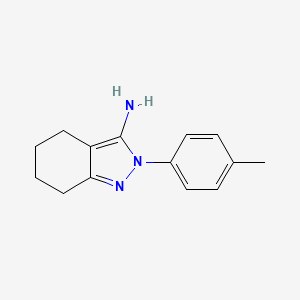
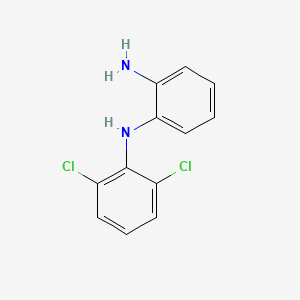
![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)
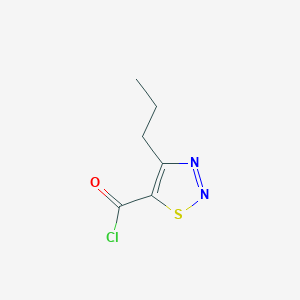
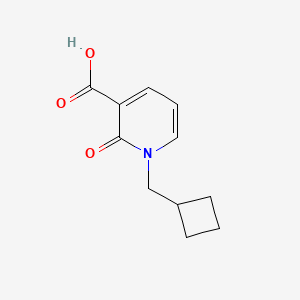
![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)
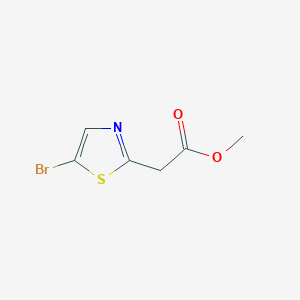
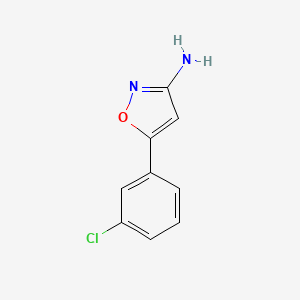
![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)
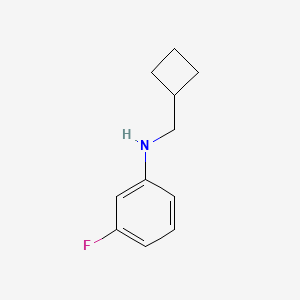
![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)
